molecular formula C17H16F4N4O B2751191 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775544-36-9

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2751191
CAS No.: 1775544-36-9
M. Wt: 368.336
InChI Key: PBSXALGUNCISCY-UHFFFAOYSA-N
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Description

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and fluorinated phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-Fluorophenylacetic Acid: This intermediate can be synthesized through the fluorination of phenylacetic acid using a fluorinating agent such as Selectfluor.

    Formation of 4-Fluorophenylacetyl Chloride: The 4-fluorophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Acylation of Piperazine: The 4-fluorophenylacetyl chloride is reacted with piperazine to form 4-[(4-Fluorophenyl)acetyl]piperazine.

    Cyclization with 6-(Trifluoromethyl)pyrimidine: The final step involves the cyclization of 4-[(4-Fluorophenyl)acetyl]piperazine with 6-(trifluoromethyl)pyrimidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain receptors or enzymes.

    Biology: The compound is used in biochemical assays to study its interactions with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
  • 4-{4-[(4-Bromophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
  • 4-{4-[(4-Methylphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Uniqueness

The presence of the fluorinated phenyl group in 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4O/c18-13-3-1-12(2-4-13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSXALGUNCISCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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